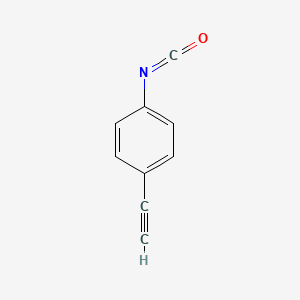

1-Ethynyl-4-isocyanatobenzene

説明

1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two distinct functional groups: an ethynyl group (-C≡CH) at the 1-position and an isocyanate group (-NCO) at the 4-position. The ethynyl group, a sp-hybridized carbon-carbon triple bond, imparts electron-withdrawing effects, enhancing the electrophilicity of the isocyanate moiety. This compound is primarily utilized in organic synthesis, particularly in click chemistry and polymer cross-linking, due to its dual reactivity . Its molecular structure enables participation in Huisgen cycloaddition (via the ethynyl group) and nucleophilic addition reactions (via the isocyanate group), making it a versatile intermediate in materials science .

特性

分子式 |

C9H5NO |

|---|---|

分子量 |

143.14 g/mol |

IUPAC名 |

1-ethynyl-4-isocyanatobenzene |

InChI |

InChI=1S/C9H5NO/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H |

InChIキー |

KGTKIKXAWGTZTR-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC=C(C=C1)N=C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-ethynyl-4-isocyanatobenzene can be contextualized by comparing it to analogous compounds with variations in substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Isocyanate Reactivity

- This results in slower reaction kinetics with nucleophiles like amines or alcohols. Methoxy-substituted isocyanates are often used in controlled polymerization processes where reduced reactivity is advantageous .

- 4-(Trifluoromethyl)phenyl isothiocyanate (CAS 350-03-8) :

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to the ethynyl group. However, the isothiocyanate (-NCS) functional group is less reactive than isocyanate (-NCO) due to the weaker electrophilicity of the thiocarbonyl center. This compound is commonly employed in protein labeling rather than polymer chemistry .

Functional Group Comparisons

- Bibenzyl-4,4'-diyl diisocyanate (CAS 4035-89-6) :

This diisocyanate contains two -NCO groups on biphenyl scaffolds. The dual reactivity enables cross-linking in polyurethane foams, but the absence of an ethynyl group limits its utility in click chemistry. Its higher molecular weight also reduces volatility compared to 1-ethynyl-4-isocyanatobenzene . - 1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene (CAS 2889-58-9) :

The branched isocyanatoalkyl substituent introduces steric hindrance, slowing reactions with bulkier nucleophiles. This contrasts with the linear ethynyl group in 1-ethynyl-4-isocyanatobenzene, which minimizes steric effects while maintaining electronic activation .

Hazard Profiles

- The nitro group exacerbates toxicity, highlighting the importance of substituent choice in safety profiles .

- 1-Allyl-1-tosylmethyl isocyanide (CAS 58379-85-4) :

Isocyanides (-NC) exhibit distinct hazards, including lacrimation and respiratory sensitization, but lack the acute aquatic toxicity often associated with isocyanates. This underscores functional group-specific risks .

Data Table: Key Properties of 1-Ethynyl-4-isocyanatobenzene and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。